3-Hydroxy-4-isopropoxybenzoic acid
Overview
Description
3-Hydroxy-4-isopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a hydroxyl group (-OH) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxy-4-isopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the use of ethyl p-hydroxybenzoate as a starting material. The process includes the following steps :
Preparation of 3-aldehyde-4-ethyl hydroxybenzoate: Ethyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane at 60°C.
Conversion to 3-cyano-4-ethyl hydroxybenzoate: The aldehyde group is converted to a cyano group.
Formation of 3-cyano-4-ethyl isopropoxybenzoate: The cyano compound is further reacted to introduce the isopropoxy group.
Final conversion to 3-cyano-4-isopropoxybenzoic acid: The cyano group is converted to a carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient and cost-effective reagents is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl and isopropoxy groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Hydroxy-4-isopropoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Contains a hydroxyl group at the ortho position relative to the carboxylic acid group.
p-Hydroxybenzoic acid: Contains a hydroxyl group at the para position relative to the carboxylic acid group.
Vanillic acid: Contains a methoxy group at the meta position relative to the carboxylic acid group.
Uniqueness
3-Hydroxy-4-isopropoxybenzoic acid is unique due to the presence of both a hydroxyl group and an isopropoxy group on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-hydroxy-4-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,11H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHROYZTLPSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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